molecular formula C18H16ClN3O2S B2967099 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-93-8

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2967099
CAS No.: 2034339-93-8
M. Wt: 373.86
InChI Key: XRJBMALINXTMKB-UHFFFAOYSA-N
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Description

This urea derivative features a 5-chloro-2-methoxyphenyl group and a (2-(thiophen-2-yl)pyridin-4-yl)methyl substituent. The thiophene and pyridine moieties may facilitate π-π interactions, critical for protein-ligand recognition.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-5-4-13(19)10-14(16)22-18(23)21-11-12-6-7-20-15(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJBMALINXTMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Suzuki Coupling: The formation of the thiophenyl-pyridinyl moiety.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of analogs.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a range of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with M64 and M64HCl (FAK Activators)

Structural Differences :

  • M64: Contains a trifluoromethylphenyl group and morpholino substituent, enhancing lipophilicity and water solubility (as HCl salt) .
  • Target Compound : Lacks the trifluoromethyl group but incorporates a thiophene-pyridine system, which may alter electronic properties and solubility.

Functional Implications :

  • M64HCl acts as a focal adhesion kinase (FAK) activator, promoting intestinal homeostasis. The trifluoromethyl group in M64 likely improves membrane permeability, whereas the thiophene in the target compound could influence selectivity for other kinases .

Comparison with 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-yl)methyl]thio}phenyl Urea (Compound 7n)

Structural Differences :

  • 7n : Features a thioether linkage (-S-) and trifluoromethyl group, increasing metabolic susceptibility and lipophilicity .

Functional Implications :

  • The trifluoromethyl group in 7n enhances lipophilicity (higher logP) but may reduce aqueous solubility. The target compound’s methoxy group balances moderate lipophilicity with improved solubility .

Comparison with Patent-Derived Ureas (EP 4 121 415 B1)

Key Examples :

  • 1-(5-Chloro-2-hydroxymethylphenyl)-3-(2-methoxypyridin-4-yl)urea : Hydroxymethyl group increases hydrogen bonding capacity but reduces cell permeability compared to the target compound’s methoxy group .

Functional Implications :

  • Patent compounds are indicated for epilepsy and psychosis, suggesting neurological targets. The target compound’s thiophene-pyridine system may shift therapeutic focus toward kinase or inflammation-related pathways .

Comparison with Sulfonamide Derivatives (BJ49352 and BJ49355)

Structural Differences :

  • BJ49355 : A sulfonylpiperidine-containing urea, enhancing solubility via the sulfonyl group .
  • BJ49352 : A sulfonamide with morpholine and thiophene groups, differing in core pharmacophore .

Functional Implications :

  • Sulfonamides (e.g., BJ49352) target distinct enzymes compared to ureas. The target compound’s urea core is more aligned with kinase inhibition, similar to M64 .

Data Table: Comparative Analysis

Compound Name Structural Highlights logP (Predicted) Solubility Key Biological Activity
Target Compound Thiophene-pyridine, methoxyphenyl ~3.2 Moderate Kinase modulation (inferred)
M64HCl Trifluoromethyl, morpholino ~4.1 High (HCl salt) FAK activation
Compound 7n Thioether, trifluoromethyl ~4.5 Low Undisclosed
1-(5-Chloro-2-hydroxymethylphenyl)-urea Hydroxymethyl, methoxypyridine ~2.8 High Antiepileptic
BJ49355 Sulfonylpiperidine ~2.5 Very High Undisclosed

Key Research Findings

  • Metabolic Stability : Replacement of thioether (7n) with methylene in the target compound may reduce oxidative metabolism, improving half-life .
  • Therapeutic Potential: Structural similarities to M64 suggest FAK-related activity, while divergence from patent compounds indicates possible novel applications .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage, which is known to enhance biological activity in various pharmacological contexts. Its structural components include:

  • 5-Chloro-2-methoxyphenyl group : This moiety is often associated with increased lipophilicity and potential interactions with biological targets.
  • Thiophen-2-yl and pyridin-4-yl groups : These heterocycles can contribute to the compound's ability to interact with biological systems, potentially enhancing its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Mechanism of Action
AS. aureus15.625Inhibition of protein synthesis
BE. coli40Disruption of cell wall synthesis
CMRSA62.5Biofilm formation inhibition

The above table illustrates that compounds with similar structures demonstrate varying degrees of antimicrobial activity, which could be indicative of the potential efficacy of the target compound.

Anticancer Activity

Emerging data suggest that compounds containing urea linkages may possess anticancer properties. For instance, studies on structurally related urea derivatives have shown:

  • Inhibition of cancer cell proliferation : Compounds have been observed to inhibit cell growth in various cancer cell lines.
  • Induction of apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways in cancer cells.

Case Study: Urea Derivative in Cancer Research

A recent study evaluated the anticancer effects of a structurally similar urea derivative on human breast cancer cells (MCF-7). The results indicated:

  • IC50 values : The compound exhibited an IC50 value of approximately 25 µM, demonstrating significant cytotoxicity.
  • Mechanism : Flow cytometry analysis showed an increase in early apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.

Quorum Sensing Inhibition

Another area of interest is the compound's potential role in inhibiting quorum sensing (QS) mechanisms in bacteria. QS is a communication system that regulates gene expression based on population density, influencing biofilm formation and virulence.

Table 2: Quorum Sensing Inhibition Studies

CompoundTarget BacteriaQS Inhibition (%)Reference
DP. aeruginosa45%
EC. violaceum30%

The inhibition percentages indicate a promising role for related compounds in disrupting bacterial communication, which could enhance their effectiveness as antimicrobial agents.

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